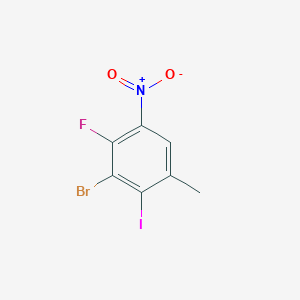
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is an organic compound with the molecular formula C7H4BrFINO2 It is a derivative of toluene, where the methyl group is substituted with bromine, fluorine, iodine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene typically involves multi-step reactions starting from toluene. The process includes:
Nitration: Introduction of the nitro group to the toluene ring.
Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms to the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of halogen atoms with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 3-Bromo-4-fluoro-2-iodo-5-nitrobenzoic acid.
Reduction: Formation of 3-Bromo-4-fluoro-2-iodo-5-aminotoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into new drug candidates and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-2-iodo-5-nitrotoluene depends on the specific reactions it undergoes. For example, in cross-coupling reactions, the compound acts as an electrophile, where the halogen atoms are replaced by other groups through the formation of carbon-carbon bonds. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-5-fluoro-2-nitrotoluene: Similar structure but lacks the iodine atom.
2-Iodo-5-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
3-Iodo-4-nitrotoluene: Similar structure but lacks the bromine and fluorine atoms.
Uniqueness
3-Bromo-4-fluoro-2-iodo-5-nitrotoluene is unique due to the presence of multiple halogen atoms and a nitro group on the same aromatic ring. This combination of substituents provides distinct reactivity patterns and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .
Propiedades
Fórmula molecular |
C7H4BrFINO2 |
|---|---|
Peso molecular |
359.92 g/mol |
Nombre IUPAC |
3-bromo-4-fluoro-2-iodo-1-methyl-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrFINO2/c1-3-2-4(11(12)13)6(9)5(8)7(3)10/h2H,1H3 |
Clave InChI |
ILROFFXQJGXJKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1I)Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



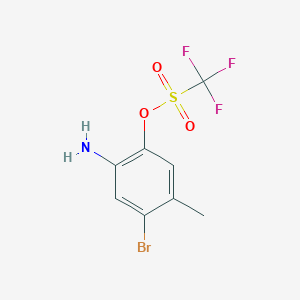
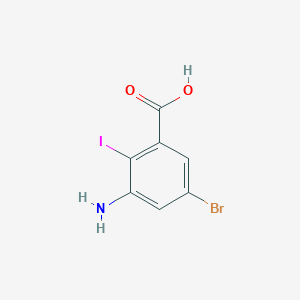
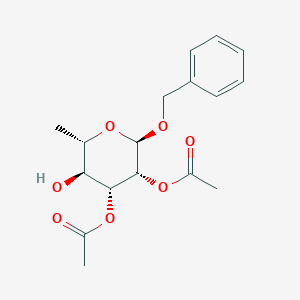

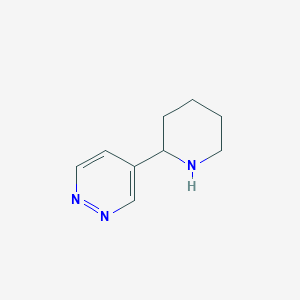
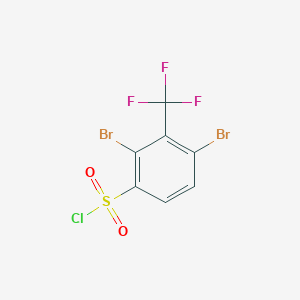
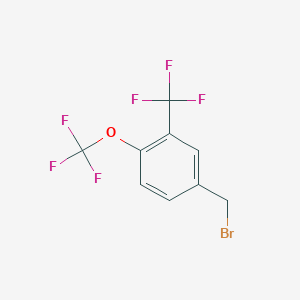
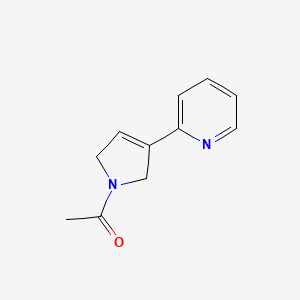
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
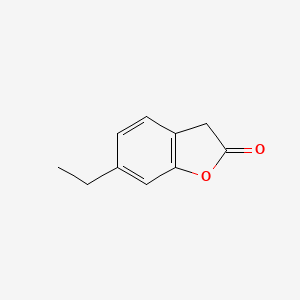
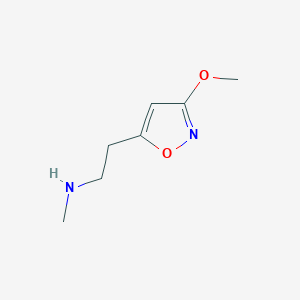
![3-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853703.png)
